molecular formula C26H22N6O2S2 B2498327 2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 835891-94-6

2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2498327
CAS RN: 835891-94-6
M. Wt: 514.62
InChI Key: YMTQXAQHXBAUQU-UHFFFAOYSA-N
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Description

The compound belongs to a class of compounds known for their potential as pharmacological agents, particularly as inhibitors of specific enzymes or for their antimicrobial properties. The structural elements, including 1,3,4-thiadiazole and 1,2,4-triazole moieties, are of interest due to their wide range of biological activities.

Synthesis Analysis

The synthesis of compounds similar to the specified chemical structure often involves multistep reactions, starting from basic heterocyclic scaffolds such as 1,3,4-thiadiazoles or 1,2,4-triazoles. For instance, synthesis approaches may include the alkylation of sulfur atoms, acylation of nitrogen atoms, or condensation reactions using carbodiimide chemistry (Shukla et al., 2012). These methods allow for the introduction of various functional groups essential for the compound's activity and solubility.

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction, NMR, and mass spectrometry, confirms the compound's configuration and the spatial arrangement of its molecular components. Such structural elucidation is critical for understanding the compound's potential interactions with biological targets (Ismailova et al., 2014).

Chemical Reactions and Properties

The compound's chemical behavior, including its reactivity with other chemical agents and stability under various conditions, is influenced by its heterocyclic components and substituent groups. For example, the presence of thiadiazole and triazole rings can facilitate cyclization reactions or interact with biomolecules through various bonding mechanisms, impacting its biological activity (Maliszewska-Guz et al., 2005).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are essential for determining the compound's suitability for further development as a pharmacological agent. These properties are influenced by the molecular structure and the presence of specific functional groups (Yu et al., 2014).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards nucleophiles or electrophiles, and the potential for forming intermolecular interactions, are key to the compound's biological activity and pharmacokinetics. Studies on similar compounds have highlighted the importance of these properties in determining the compounds' mechanism of action and effectiveness as antimicrobial or anticancer agents (Holota et al., 2021).

Scientific Research Applications

Antimicrobial Activities

Compounds similar to 2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide have shown significant antimicrobial activities. Specifically, 1,2,4-Triazole and 1,3,4-Thiadiazole derivatives demonstrated considerable antibacterial activity against S. aureus and E. coli, as well as antifungal activity against A. niger fungi (Hussain, Sharma, & Amir, 2008). Similarly, derivatives of triazolo[3,4-b][1,3,4]thiadiazole and thiadiazolo[2,3-c][1,2,4]triazine exhibited fungicidal activity (El-Telbani, Swellem, & Nawwar, 2007).

Antitubercular and Anticancer Properties

Furthermore, derivatives of these compounds have been synthesized with observed antibacterial, antifungal, and antitubercular activities. These compounds have been characterized based on elemental analysis and spectral data, showcasing their potential in treating various infections and diseases (Shiradkar & Kale, 2006). Additionally, pharmacophore hybridization approaches have been applied to similar molecules, resulting in compounds with anticancer properties, further illustrating the therapeutic potential of these chemical structures (Yushyn, Holota, & Lesyk, 2022).

properties

IUPAC Name

2-[[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N6O2S2/c1-16-12-13-20(17(2)14-16)32-23(19-10-6-7-11-21(19)33)28-31-26(32)35-15-22(34)27-25-30-29-24(36-25)18-8-4-3-5-9-18/h3-14,33H,15H2,1-2H3,(H,27,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTQXAQHXBAUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NN=C(S3)C4=CC=CC=C4)C5=CC=CC=C5O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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